tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization : Several papers focus on synthesizing and characterizing related compounds, highlighting their potential as intermediates in the synthesis of biologically active compounds. For instance, a study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate describes its synthesis, characterization, and evaluation for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Pharmaceutical Intermediates : The compound and its variants are important intermediates in the synthesis of pharmaceuticals. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
Synthesis of Novel Compounds : Research also includes the development of new synthesis methods for similar compounds, which could lead to the creation of new drugs. An example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of a novel protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).
Crystal Structure Analysis : Some studies focus on analyzing the crystal structure of related compounds, which is crucial for understanding their chemical properties and potential applications. The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been analyzed, highlighting its pharmacologically useful core (Gumireddy et al., 2021).
Photomechanical Applications : In a unique application, the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid (related to the compound ) was used to create photomechanical microcrystals capable of reversible motion under UV light, demonstrating potential in micro-scale mechanical systems (Al‐Kaysi et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been found to be involved in various biosynthetic and biodegradation pathways .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOXKNVRSSVPEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678145 |
Source
|
Record name | tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-05-3 |
Source
|
Record name | tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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